molecular formula C8H7BrN2O3 B1612194 N-(2-Bromo-5-nitrophenyl)acetamide CAS No. 90221-50-4

N-(2-Bromo-5-nitrophenyl)acetamide

Cat. No.: B1612194
CAS No.: 90221-50-4
M. Wt: 259.06 g/mol
InChI Key: RTSTZQRSWJGBNU-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H7BrN2O3 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-nitrophenyl)acetamide typically involves the bromination and nitration of aniline derivatives followed by acylation. One common method includes:

    Bromination: Aniline is first brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the ortho position.

    Nitration: The brominated aniline is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Acylation: The resulting 2-bromo-5-nitroaniline is then acylated using acetic anhydride or acetyl chloride to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The acetamide group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Reduction reactions yield 2-amino-5-nitrophenylacetamide.
  • Oxidation reactions yield 2-bromo-5-nitrobenzoic acid.

Scientific Research Applications

N-(2-Bromo-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-nitrophenyl)acetamide depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties may be related to the induction of apoptosis or inhibition of cell proliferation pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    4’-Bromo-2’-nitroacetanilide: Similar structure with a bromine and nitro group but different substitution pattern.

    2-Bromo-5-nitroaniline: Lacks the acetamide group but has similar bromine and nitro substitutions.

    2-Bromo-5-nitrobenzoic acid: Similar bromine and nitro substitutions but with a carboxylic acid group instead of an acetamide group.

Uniqueness: N-(2-Bromo-5-nitrophenyl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and nitro groups along with an acetamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSTZQRSWJGBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620818
Record name N-(2-Bromo-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90221-50-4
Record name N-(2-Bromo-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-5-nitroaniline (10 g) was dissolved in 500 mL of CH2Cl2, DIEA (6.6 g) was added to the mixture, followed by DMAP (100 mg). The mixture was cooled to 0° C. in ice bath. Acetyl chloride (4 g in 50 mL CH2Cl2) was added dropwise to the reaction mixture. After the mixture was stirred at RT over 3 h, extracted once with saturated NaHCO3 solution and once with brine, the resulting organic layer was dried over MgSO4, filtered and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel with 1:1 EtOAc:Hexane to 100% EtOAc to afford N-(2-bromo-5-nitrophenyl)acetamide as a white solid. MS: 258 (M−1). Calc'd. for C8H2BrN2O2—259.06.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Acetic anhydride (1.4 mL, 13.8 mmol) was added dropwise to a stirring solution of 2-bromo-5-nitroaniline (3 g, 13.8 mmol) in glacial acetic acid (30 mL) at 25° C. The reaction mixture was stirred at room temperature overnight, and then poured into water. The precipitate was collected via filtration, washed with water and dried under vacuum to provide N-(2-bromo-5-nitrophenyl)acetamide as an off white solid (3.6 g, 90%).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods III

Procedure details

2.8 g of 2-bromo-5-nitroaniline are dissolved in 18 mL of acetic anhydride in a microwave oven reactor. After hermetically closing the reactor and reacting for one hour at 60° C. under microwave irradiation, the solid is filtered off and then washed with three times 10 mL of diethyl ether and dried to give 3 g of N-(2-bromo-5-nitrophenyl)acetamide in the form of a beige-coloured solid, the characteristics of which are as follows:
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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